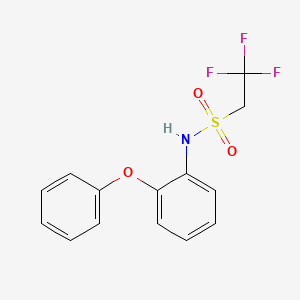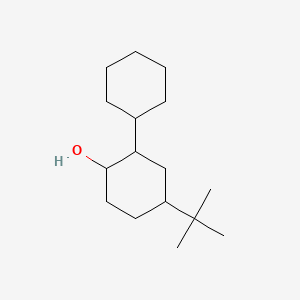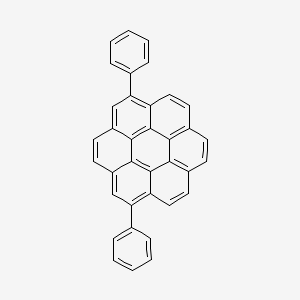
1,6-Diphenylcoronene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Diphenylcoronene is a polycyclic aromatic hydrocarbon (PAH) with a unique structure characterized by the presence of two phenyl groups attached to the coronene core. This compound is known for its photophysical properties, making it a subject of interest in various scientific fields, including materials science and organic electronics.
準備方法
Synthetic Routes and Reaction Conditions
1,6-Diphenylcoronene can be synthesized through several methods, including:
Suzuki Coupling Reaction: This method involves the coupling of a dibromocoronene with phenylboronic acid in the presence of a palladium catalyst and a base. The reaction is typically carried out in an inert atmosphere to prevent oxidation.
Friedel-Crafts Alkylation: Another method involves the alkylation of coronene with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. This method requires careful control of reaction conditions to avoid over-alkylation.
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki coupling reactions due to their high yield and selectivity. The process is optimized to ensure the purity of the final product, which is crucial for its applications in electronic devices.
化学反応の分析
Types of Reactions
1,6-Diphenylcoronene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of partially hydrogenated derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can be performed on this compound using reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Partially hydrogenated derivatives.
Substitution: Nitro and sulfonic acid derivatives.
科学的研究の応用
1,6-Diphenylcoronene has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the photophysical properties of PAHs. It is also used in the synthesis of more complex organic molecules.
Biology: Employed in fluorescence microscopy and as a fluorescent probe for studying biological membranes.
Medicine: Investigated for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species upon irradiation.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
作用機序
The mechanism by which 1,6-diphenylcoronene exerts its effects is primarily through its photophysical properties. Upon absorption of light, the compound undergoes electronic excitation, leading to the generation of excited states. These excited states can interact with molecular oxygen to produce reactive oxygen species, which are responsible for its photodynamic effects. The molecular targets and pathways involved include:
Fluorescence: The compound emits fluorescence upon excitation, which can be used for imaging applications.
Reactive Oxygen Species Generation: Interaction with molecular oxygen leads to the formation of singlet oxygen and other reactive species.
類似化合物との比較
1,6-Diphenylcoronene can be compared with other similar compounds, such as:
Coronene: The parent compound without phenyl groups. It has similar photophysical properties but lacks the additional functionalization provided by the phenyl groups.
1,2,3,4-Tetraphenylcoronene: A more heavily substituted derivative with four phenyl groups. It exhibits different solubility and electronic properties compared to this compound.
1,6-Diphenyl-1,3,5-hexatriene: Another PAH with a similar structure but different electronic properties due to the presence of a conjugated hexatriene system.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields Its unique structure and photophysical properties make it a valuable tool for research in chemistry, biology, medicine, and industry
特性
CAS番号 |
54811-28-8 |
|---|---|
分子式 |
C36H20 |
分子量 |
452.5 g/mol |
IUPAC名 |
1,6-diphenylcoronene |
InChI |
InChI=1S/C36H20/c1-3-7-21(8-4-1)29-19-25-13-14-26-20-30(22-9-5-2-6-10-22)28-18-16-24-12-11-23-15-17-27(29)35-31(23)32(24)36(28)34(26)33(25)35/h1-20H |
InChIキー |
MUTWIANFWYIAAJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3C=CC4=C5C3=C6C(=C2)C=CC7=CC(=C8C=CC(=C5C8=C76)C=C4)C9=CC=CC=C9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



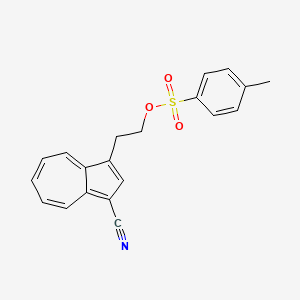
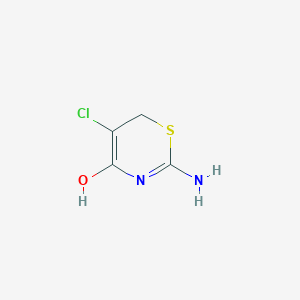
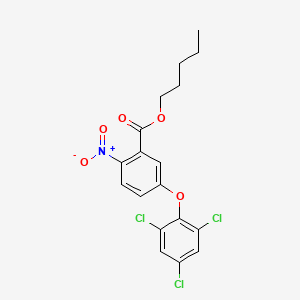
![Benzoxazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14626781.png)
![(1E)-1-Butyl-3-[2-(ethenyloxy)ethyl]triaz-1-ene](/img/structure/B14626783.png)
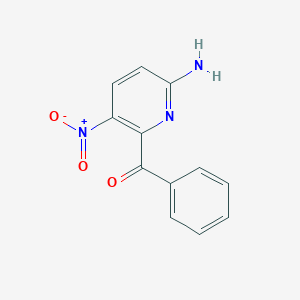
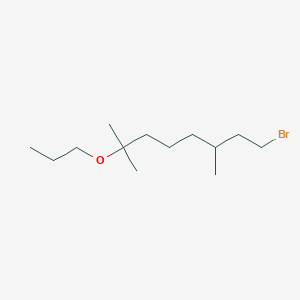
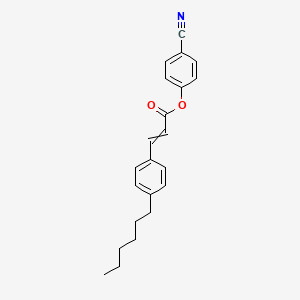
![Hydrazine, 1,1-bis[3,5-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B14626814.png)
![2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1H-pyrrole](/img/structure/B14626821.png)
![N~1~,N~2~-Bis{[(2S)-pyrrolidin-2-yl]methyl}ethane-1,2-diamine](/img/structure/B14626827.png)
